N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide

Lipophilic ligand efficiency Drug-likeness optimization CNS permeability

Addressing the need for CNS-penetrant kinase probes, this achiral benzotriazinone-glycinamide (MW 365.39; logP 1.55) enables SAR exploration with conformational flexibility. • Predicted passive BBB penetration (TPSA 89.7 Ų) for neuroinflammatory kinase targets. • Extends benzotriazinone α-glucosidase inhibition (IC₅₀ 27.1 µM) via π-stacking optimization. • Supplied as >95% pure powder (19 mg) with 1-week shipping.

Molecular Formula C19H19N5O3
Molecular Weight 365.4 g/mol
Cat. No. B11022014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide
Molecular FormulaC19H19N5O3
Molecular Weight365.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CNC(=O)CN2C(=O)C3=CC=CC=C3N=N2
InChIInChI=1S/C19H19N5O3/c25-17(20-11-10-14-6-2-1-3-7-14)12-21-18(26)13-24-19(27)15-8-4-5-9-16(15)22-23-24/h1-9H,10-13H2,(H,20,25)(H,21,26)
InChIKeyVVMJNDJMOSPLMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 19 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide – Physicochemical Identity & Procurement Profile


N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide (C₁₉H₁₉N₅O₃; MW 365.39 g/mol) is a synthetic, achiral benzotriazinone–glycinamide hybrid supplied by ChemDiv (ID Y042-4241) as a research-grade screening powder (19 mg format, >95 % purity by default catalog specification) . The molecule couples a 1,2,3-benzotriazin-4(3H)-one pharmacophore through an acetyl spacer to a glycinamide scaffold that terminates in an N‑(2‑phenylethyl) moiety, yielding a moderately polar logP of 1.55, a topological polar surface area of ~90 Ų, and 2 hydrogen-bond donors . Its structural architecture places it at the intersection of two heavily explored medicinal-chemistry series: benzotriazinone-based α‑glucosidase inhibitors (e.g., 14k, IC₅₀ 27.1 µM) [1] and glycinamide‑terminated GPCR / kinase‑targeting screening libraries.

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide – Why Analogs Are Not Freely Interchangeable


Even closely related N‑substituted glycinamide derivatives built on the same benzotriazinone‑acetyl scaffold exhibit steep structure–activity cliffs. In a parallel benzotriazinone carboxamide series, shifting a single substituent from para to ortho on the terminal ring altered IC₅₀ values by several micromolar (e.g., 14n methoxy‑para vs. 14m methoxy‑ortho), while a halogen swap (Cl→Br) introduced steric penalties that reduced potency [1]. The N‑(2‑phenylethyl) variant introduces a flexible ethyl linker between the phenyl ring and the amide nitrogen, a conformational degree of freedom absent in directly N‑aryl or N‑cycloalkyl analogs. This flexibility can alter the spatial presentation of the terminal phenyl group, which in related systems has been shown to modulate π‑stacking with aromatic enzyme residues (e.g., Phe177, Phe300) and hydrogen‑bond geometry with catalytic arginine residues (Arg312, Arg439) [1]. Consequently, generic substitution with the nearest catalog analog—such as N‑(4‑methoxyphenylethyl), N‑(4‑phenylbutan‑2‑yl), or N‑cycloheptyl derivatives—carries a high risk of collapsing target engagement.

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide – Quantitative Comparator Evidence


LLE Advantage Over Closest Methoxy Analog

The N‑(2‑phenylethyl) derivative exhibits a measured logP of 1.55, whereas the immediate 4‑methoxyphenylethyl analog N‑[2‑(4‑methoxyphenyl)ethyl]‑N~2~‑[(4‑oxo‑1,2,3‑benzotriazin‑3(4H)‑yl)acetyl]glycinamide carries an additional oxygen atom that increases hydrogen‑bond acceptor count and polarity, pushing its logP lower. In the benzotriazinone carboxamide series, a para‑methoxy substituent raised IC₅₀ relative to para‑methyl (14k vs. 14n), indicating that electron‑donating substituents on the terminal ring can modulate activity [1]. For compounds where the biological target is not yet de‑orphaned, a moderate logP of ~1.5 positions the N‑(2‑phenylethyl) compound within the CNS‑favorable range (1–3) while avoiding the excessively low logP that would compromise passive membrane permeability, as predicted for the methoxy congener.

Lipophilic ligand efficiency Drug-likeness optimization CNS permeability

H-Bond Donor Count vs. N-Aryl and N-Cycloalkyl Analogs

The target compound possesses exactly two hydrogen‑bond donors (both on the glycinamide amide NH groups) . In contrast, N‑(5‑chloro‑2‑hydroxyphenyl)‑N2‑[(4‑oxo‑1,2,3‑benzotriazin‑3(4H)‑yl)acetyl]glycinamide introduces a third donor (phenolic OH), and N‑1H‑indol‑5‑yl analog adds the indole NH. In the benzotriazinone carboxamide series, the most potent compound 14k (IC₅₀ 27.1 µM) formed a critical H‑bond between the triazinone nitrogen and Asn241, while the carboxamide oxygen engaged Arg312 [1]. Additional donor groups on the terminal moiety could competitively re‑orient the binding pose, disrupting the essential triazinone‑Asn241 interaction. The two‑donor profile of the N‑(2‑phenylethyl) derivative therefore restricts the H‑bond network to the glycinamide linker and triazinone core, reducing the probability of off‑target H‑bond promiscuity.

Structure-based drug design Hydrogen-bond network Binding pose prediction

Conformational Flexibility: Phenethyl Linker vs. Rigid Analogs

The ethylene spacer (–CH₂–CH₂–) between the amide nitrogen and the terminal phenyl ring provides two rotatable bonds that allow the phenyl group to sample a wide dihedral angle range. In the docking study of carboxamide 14k (which lacks this spacer), the terminal phenyl ring engaged in a π‑anion interaction with Asp349 and a π‑alkyl contact with Phe177 [1]. The additional rotatable bonds in the N‑(2‑phenylethyl) derivative permit the phenyl group to access deeper hydrophobic sub‑pockets or to relieve steric clashes that rigid N‑phenyl or N‑cyclohexyl analogs cannot circumvent. In the α‑glucosidase series, para‑methyl substitution on a directly attached phenyl ring (14k) was favored over ortho substitution (14m), indicating that even small positional changes on a rigid ring system dramatically affect binding. The flexible ethyl linker thus provides a kinetic sampling advantage at the cost of a modest entropic penalty, which is often advantageous in low‑affinity fragment‑screening contexts.

Conformational sampling Induced-fit docking Scaffold rigidity

TPSA Advantage for CNS Penetration vs. Bulky Heterocyclic Analogs

The target compound exhibits a calculated TPSA of 89.7 Ų , below the widely accepted CNS‑penetrance threshold of 90 Ų and significantly lower than analogs bearing additional heteroatoms. For example, N‑(4,5‑dimethyl‑1,3‑thiazol‑2‑yl)‑N~2~‑[(4‑oxo‑1,2,3‑benzotriazin‑3(4H)‑yl)acetyl]glycinamide (C₁₆H₁₆N₆O₃S) incorporates a sulfur atom and an extra nitrogen, pushing its TPSA above ~110 Ų and likely exceeding the CNS MPO desirability cutoff. In the benzotriazinone carboxamide series, compounds with TPSA values below 100 Ų consistently showed better cell‑based activity translation, attributed to improved passive permeability [1]. The N‑(2‑phenylethyl) substitution avoids introducing additional polar atoms, preserving the TPSA below the critical 90 Ų boundary while maintaining adequate solubility (logSw –2.47).

CNS MPO Blood-brain barrier permeability Physicochemical profiling

N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]-N-(2-phenylethyl)glycinamide – Evidence-Based Application Scenarios


CNS-Permeable Screening Hit for Neurodegeneration Targets

With a TPSA of 89.7 Ų and logP of 1.55 , this compound is predicted to cross the blood–brain barrier passively, making it a superior starting point for CNS enzyme or receptor targets compared to the higher‑TPSA thiazole or indole analogs. When screening against neuroinflammatory kinases (e.g., Src family, which are inhibited by benzotriazine derivatives [1]), the N‑(2‑phenylethyl) linker offers conformational adaptability to fit ATP‑binding pockets that require induced‑fit recognition.

α-Glucosidase Inhibitor Lead Optimization

In the benzotriazinone series, compounds 14k and 14l demonstrated α‑glucosidase IC₅₀ values of 27.1 µM and 32.1 µM, respectively, outperforming acarbose (IC₅₀ 37.4 µM) [2]. The N‑(2‑phenylethyl)glycinamide architecture extends the spacer between the benzotriazinone core and the terminal phenyl ring, which could be exploited to optimize π‑stacking with Phe177 and π‑anion interactions with Asp349 identified in docking studies [2]. This compound therefore serves as a logical next‑generation scaffold for antidiabetic drug discovery.

Kinase Selectivity Profiling for Src/BCR-ABL

Benzotriazine‑based compounds have been developed as selective inhibitors of SRC, VEGFR2, BCR‑ABL, and BCR‑ABL‑T315I kinases [3]. The N‑(2‑phenylethyl) substitution introduces a hydrophobic motif that can probe the selectivity pocket adjacent to the gatekeeper residue in kinase active sites. Its two‑donor H‑bond profile limits off‑target interactions compared to hydroxyl‑ or indole‑substituted glycinamides, making it a cleaner chemical probe for dissecting kinase‑selectivity determinants.

FBDD Library Expansion for Hydrolase & Transferase Targets

With a molecular weight of 365 Da, the compound sits at the upper boundary of fragment space (rule‑of‑three: MW ≤300 typically) but its calculated ligand efficiency (BEI) potential, inferred from the α‑glucosidase docking score of –9.9 kcal/mol for the analogous carboxamide 14k [2], suggests that the benzotriazinone core can achieve high‑quality interactions. The ethyl‑phenyl tail provides a synthetically tractable vector for fragment growth, enabling rapid SAR exploration through amide coupling diversification.

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